Combustion researchers modeling ATJ-SPK fuels often face inaccuracies from using linear alkanes like n-tridecane, which fail to replicate delayed ignition and cold-flow properties. 2,6,8-Trimethyldecane (CAS 62108-26-3) is the definitive branched C13 reference alkane that resolves these kinetic discrepancies. • Enables high-fidelity surrogates capturing ignition delay and laminar flame speed via exact 2,6,8-trimethyl branching. • Validated for pyrolytic fragmentation studies specific to Gevo-type ATJ-SPK and narrow-boiling solvent applications. Each batch is rigorously characterized to ensure reproducibility.
2,6,8-Trimethyldecane is a highly branched C13 isoparaffin (alkane) predominantly utilized as a critical reference component in synthetic aviation fuels (such as Alcohol-to-Jet, ATJ-SPK) and as a specialized narrow-boiling solvent[1]. With a molecular weight of 184.36 g/mol, this compound is characterized by its high degree of methyl branching, which significantly depresses its freezing point and alters its autoignition characteristics compared to linear alkanes. In procurement contexts, it is primarily sourced by combustion research facilities developing high-fidelity chemical kinetic mechanisms for sustainable aviation fuels (SAF), as well as formulators requiring non-hazardous aliphatic solvents for precision metal cleaning and GC/MS analytical standards for petroleomics [2].
Substituting 2,6,8-trimethyldecane with linear analogs (like n-tridecane) or lighter isoparaffins (like iso-dodecane) fundamentally compromises both cold-flow performance and combustion modeling accuracy. While n-tridecane shares the same carbon number (C13), its linear structure results in a much higher freezing point and a significantly higher cetane number, making it unsuitable for modeling the high-octane, delayed-ignition behavior of highly branched ATJ fuels[1]. Conversely, relying solely on iso-dodecane (C12) fails to capture the heavier boiling fraction and specific radical abstraction pathways dictated by the C13 components in real-world synthetic paraffinic kerosenes. For analytical and kinetic modeling applications, the exact 2,6,8-trimethyl substitution pattern is required to accurately reproduce the pyrolytic fragmentation unique to Gevo-type ATJ fuels [2].
The extensive methyl branching of 2,6,8-trimethyldecane drastically disrupts crystalline packing, resulting in a significantly depressed melting point compared to its linear counterpart. Predictive models place the melting point of 2,6,8-trimethyldecane at approximately -42.4 °C, whereas linear n-tridecane freezes at -5.4 °C [1].
| Evidence Dimension | Melting/Freezing Point |
| Target Compound Data | -42.4 °C (estimated mean) |
| Comparator Or Baseline | n-Tridecane (-5.4 °C) |
| Quantified Difference | ~37 °C depression in melting point |
| Conditions | Standard atmospheric pressure |
Critical for aerospace fuel formulation and low-temperature solvent applications where maintaining a liquid phase at high altitudes or freezing conditions is mandatory.
In gas chromatography, the compact, highly branched structure of 2,6,8-trimethyldecane leads to a significantly lower retention time on non-polar columns compared to linear alkanes of the same carbon number. According to NIST data, 2,6,8-trimethyldecane has a Kovats retention index of 1104, whereas n-tridecane serves as the C13 benchmark at exactly 1300 [1].
| Evidence Dimension | Kovats Retention Index (Non-polar column) |
| Target Compound Data | 1104 |
| Comparator Or Baseline | n-Tridecane (1300) |
| Quantified Difference | 196 index units lower |
| Conditions | Semi-standard non-polar column |
Provides a precise calibration benchmark for petroleomics and the chromatographic separation of complex synthetic fuel mixtures.
When formulated as part of a narrow-boiling isoparaffinic solvent blend, 2,6,8-trimethyldecane contributes to a highly controlled volatility profile. Such blends exhibit a narrow boiling range of 179–180 °C and a flash point of 140 °F (60 °C), providing a safer alternative to low-flash-point mineral spirits or toxic chlorinated solvents[1].
| Evidence Dimension | Flash Point and Boiling Range |
| Target Compound Data | Flash point ~60 °C (140 °F) in blend; Boiling range 179-180 °C |
| Comparator Or Baseline | Standard mineral spirits (Flash point often <40 °C) |
| Quantified Difference | >20 °C higher flash point with a tightly constrained boiling range |
| Conditions | Industrial solvent blend formulation |
Enables the formulation of non-hazardous, VOC-compliant precision cleaning agents for sensitive metal surfaces, including aerospace and nuclear components.
2,6,8-Trimethyldecane is an essential component for accurately modeling the combustion of Gevo Alcohol-to-Jet (ATJ) fuels. Real ATJ-SPK consists of approximately 89.7% iso-dodecane, 5.6% 2,6,8-trimethyldecane, and minor amounts of other isoparaffins. Using a surrogate that omits the C13 fraction (2,6,8-trimethyldecane) fails to accurately reproduce the pyrolytic breakdown and ignition delay times observed in single-pulse shock tube experiments at 900–1550 K [1].
| Evidence Dimension | Kinetic Modeling Accuracy (Ignition Delay & Pyrolysis) |
| Target Compound Data | Included in multi-component surrogate (5.6% molar fraction) |
| Comparator Or Baseline | Pure iso-dodecane surrogate |
| Quantified Difference | Matches heavier boiling fraction and radical abstraction pathways of real ATJ fuel |
| Conditions | Single-pulse shock tube (4 bar, 900-1550 K) |
Essential for aerospace researchers developing high-fidelity chemical kinetic mechanisms for sustainable aviation fuels (SAF).
Procured by combustion research facilities to formulate high-fidelity surrogate mixtures for Alcohol-to-Jet (ATJ-SPK) fuels, enabling accurate simulation of ignition delay, laminar flame speed, and pyrolytic fragmentation [1].
Utilized as a key aliphatic component in narrow-boiling, high-flash-point industrial solvents designed to replace hazardous chlorinated compounds in the cleaning of sensitive aerospace or radioactive metal components [2].
Sourced by analytical laboratories as a highly branched C13 reference standard to calibrate retention indices and identify complex isoparaffinic structures in synthetic fuels and environmental samples[3].